1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione
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Overview
Description
1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione is a complex organic compound that features both indole and piperazine moieties. Indole derivatives are known for their significant biological activities, while piperazine derivatives are widely used in pharmaceuticals due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione typically involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The piperazine moiety can be introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts .
Industrial Production Methods
These methods are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the indole ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
Major products formed from these reactions include various substituted indoles and quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is common in many pharmaceuticals.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors and enzymes, while the piperazine moiety can enhance its binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and piperazine derivatives, such as:
- 1,4-Bis(2-hydroxyethyl)piperazine
- N-(2-Hydroxyethyl)piperazine
- 4-Hydroxy-2-quinolones .
Properties
IUPAC Name |
1-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-10-9-16-5-7-17(8-6-16)11-18-13-4-2-1-3-12(13)14(20)15(18)21/h1-4,19H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXQBRVBSJXDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366711 |
Source
|
Record name | 1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6532-17-8 |
Source
|
Record name | 1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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